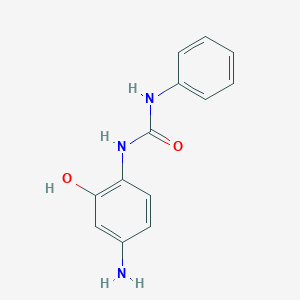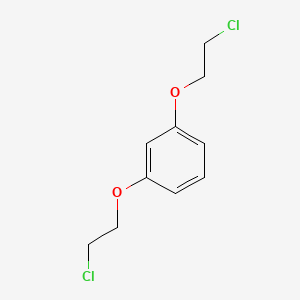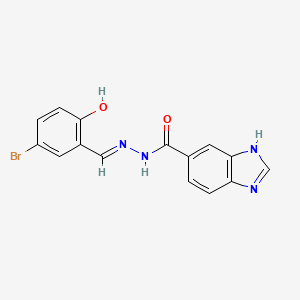
N'-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide is a hydrazone derivative known for its versatile applications in various fields of science. This compound is characterized by the presence of a benzimidazole ring, a bromine atom, and a hydroxybenzylidene group, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting product is filtered and recrystallized to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or potassium cyanide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the reduced hydrazone derivative.
Substitution: Formation of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
N’-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antibacterial, antifungal, and antitumor activities.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the synthesis of other complex organic compounds and materials.
Mécanisme D'action
The mechanism of action of N’-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its biological activities. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby exerting its antibacterial or antitumor effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(5-Bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide
- N’-(5-Bromo-2-hydroxybenzylidene)nicotinohydrazide
Uniqueness
N’-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide is unique due to its specific structural features, such as the presence of the benzimidazole ring and the bromine atom, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activities and different reactivity patterns due to these structural differences.
Propriétés
Formule moléculaire |
C15H11BrN4O2 |
|---|---|
Poids moléculaire |
359.18 g/mol |
Nom IUPAC |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C15H11BrN4O2/c16-11-2-4-14(21)10(5-11)7-19-20-15(22)9-1-3-12-13(6-9)18-8-17-12/h1-8,21H,(H,17,18)(H,20,22)/b19-7+ |
Clé InChI |
UIULPKZLAMZOQN-FBCYGCLPSA-N |
SMILES isomérique |
C1=CC2=C(C=C1C(=O)N/N=C/C3=C(C=CC(=C3)Br)O)NC=N2 |
SMILES canonique |
C1=CC2=C(C=C1C(=O)NN=CC3=C(C=CC(=C3)Br)O)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


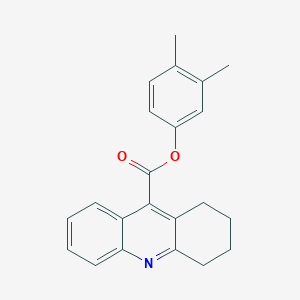
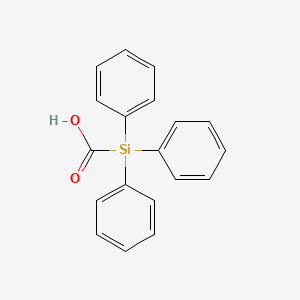
![5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene)](/img/structure/B15076896.png)
![Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B15076900.png)
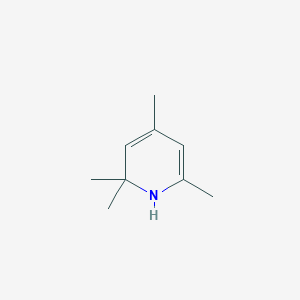
![Glycine, N-[(ethylthio)thioxomethyl]-](/img/structure/B15076917.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076919.png)


